molecular formula C12H6Br4O4 B1682726 3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol CAS No. 27951-69-5

3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol

Cat. No. B1682726
CAS RN: 27951-69-5
M. Wt: 533.79 g/mol
InChI Key: OCOSYMCDPNAWPA-UHFFFAOYSA-N
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Description

“3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol” is a compound with the molecular formula C12H6Br4O4 . It is also known by other names such as Tebrofen and Bi (3,5-dibromo-2,4-dihydroxyphenyl) . The molecular weight of this compound is 533.79 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 533.79 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 533.69586 g/mol and the Monoisotopic Mass is 529.69996 g/mol . The Topological Polar Surface Area is 80.9 Ų .

Scientific Research Applications

Anticancer Potential

Tebrophen, a semisynthetic halogenated polyphenol, is a known antiviral drug that has been found to inhibit activities on inflammation and cancer-related targets . It has shown to inhibit the activities of kinases ZAP-70 and Lck, as well as hydrolase DPPIV . It has also been observed to slow the propagation of various cancer cell lines, including breast cancer (MDA-MB-231), osteosarcoma (U2OS), and cervical carcinoma (HeLa) .

Treatment of Viral Eye Diseases

Tebrophen, which is a form of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol, has been used for the treatment of viral eye diseases .

Organic Synthesis Intermediates

3,3’,5,5’-Tetrabromobiphenyl can be used as organic synthesis intermediates . This means it can be used in the laboratory research and development processes and chemical production processes .

Pharmaceutical Intermediates

In addition to being used as organic synthesis intermediates, 3,3’,5,5’-Tetrabromobiphenyl can also be used as pharmaceutical intermediates . This suggests its potential use in the development and production of various pharmaceutical products .

Analytical Reference Standard

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can be used as an analytical reference standard for the quantification of the analyte in air samples and sediment/sludge samples using chromatography techniques .

Removal of Pollutants from Aquatic Environment

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol finds applications in a variety of consumer products ranging from fabrics to plastics and electronics . Its removal from the aquatic environment using environmentally-friendly chitosan (CS)/poly (vinyl alcohol) (PVA) nanofibrous membranes is reported .

properties

IUPAC Name

2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOSYMCDPNAWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182233
Record name Tebrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol

CAS RN

27951-69-5
Record name Tebrofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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